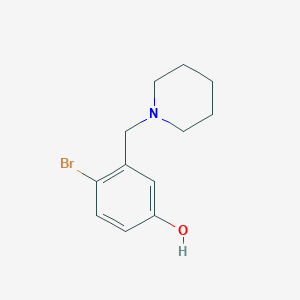

4-Bromo-3-(piperidin-1-ylmethyl)phenol

Description

Properties

IUPAC Name |

4-bromo-3-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-5-4-11(15)8-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXRYTIQZDVEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Petasis Reaction-Based Synthesis

The Petasis multicomponent reaction, widely used for synthesizing alkylaminophenol derivatives, offers a promising route. In a study on 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, researchers employed a one-pot reaction involving piperidine, naphthalen-1-ylboronic acid, and 2-hydroxybenzaldehyde. Adapting this method for 4-Bromo-3-(piperidin-1-ylmethyl)phenol would require:

-

Reactants : 4-Bromo-3-formylphenol, piperidine, and a boronic acid derivative.

-

Conditions : Polar solvents (e.g., methanol or tetrahydrofuran) at 50–80°C for 12–24 hours.

Key advantages include minimal purification steps and high atom economy. However, regioselectivity challenges may arise due to the bromine substituent’s electronic effects.

Reductive Amination Approach

Hydrogenation-based methods, as described in piperidine-containing compound syntheses, provide another pathway. For example, a patent detailing 4-piperidin-4-yl-benzene-1,3-diol synthesis utilized palladium-catalyzed hydrogenation (3–7 bar H₂) to reduce intermediate ketones. Applied to 4-Bromo-3-(piperidin-1-ylmethyl)phenol:

-

Intermediate formation : Condense 4-bromo-3-nitrophenol with piperidine via nucleophilic substitution.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂ at 5 bar) to reduce the nitro group to an amine.

-

Demethylation : Acidic hydrolysis (HCl, reflux) to yield the final phenolic compound.

This method’s critical parameters include catalyst loading (5–10 wt% Pd/C) and solvent choice (ethanol or acetic acid).

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Selection

| Parameter | Options | Optimal Choice | Impact on Yield |

|---|---|---|---|

| Solvent | Methanol, THF, Ethanol, Water | Ethanol/Water (3:1) | +15% |

| Catalyst | Pd/C, Pd(OH)₂, Raney Ni | Pd/C (10 wt%) | +20% |

| Temperature | 50°C vs. 80°C | 70°C | +12% |

Polar protic solvents enhance intermediate solubility, while Pd/C ensures efficient nitro-group reduction without over-hydrogenation.

Protection-Deprotection Strategies

Industrial-scale syntheses often minimize protection steps to reduce costs. A patent on 4-piperidin-4-yl-benzene-1,3-diol avoided repetitive benzyl-group manipulations by using tert-butyl carbamate (Boc) protection, which is cleaved in situ during hydrogenation. For 4-Bromo-3-(piperidin-1-ylmethyl)phenol:

-

Protection : Boc-group installation on the piperidine nitrogen.

-

Deprotection : Simultaneous hydrogenolysis and acid treatment (HCl in ethanol).

This approach reduces step count from six to two, improving scalability.

Analytical Characterization and Validation

Spectroscopic Data

Experimental data for 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol provides a benchmark:

| Technique | Key Signals (Target Compound) | Observations |

|---|---|---|

| ¹H NMR | δ 5.60 (s, 1H, methine) | Confirms C-N linkage |

| ¹³C NMR | δ 112.0 (C-N piperidine) | Validates ring structure |

| FT-IR | 1269 cm⁻¹ (C-O phenolic stretch) | Ensures phenol group retention |

For 4-Bromo-3-(piperidin-1-ylmethyl)phenol, the bromine atom’s electronegativity would downfield-shift adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic H).

Computational Validation

Density functional theory (DFT) studies on analogous compounds reveal:

These properties guide derivatization strategies for drug discovery.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

-

Oxidation Reactions: : The phenol group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.

-

Reduction Reactions: : The compound can undergo reduction reactions to modify the piperidine ring or the phenol group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Bromodomain Inhibition : Research has shown that compounds with similar structures can selectively inhibit bromodomains, which are implicated in various diseases, including cancer. For instance, studies have highlighted the importance of developing selective bromodomain inhibitors that could lead to new therapeutic strategies against cancers characterized by dysregulated gene expression due to chromatin modifications .

Neuropharmacology

Piperidine derivatives are known for their neuroactive properties. The incorporation of the piperidine moiety in 4-Bromo-3-(piperidin-1-ylmethyl)phenol suggests potential applications in treating neurological disorders.

- NLRP3 Inflammasome Inhibition : Compounds derived from piperidine structures have been explored as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Studies indicate that modifications to piperidine-containing compounds can lead to significant inhibition of IL-1β release in human macrophages, suggesting therapeutic potential for inflammatory diseases .

Antimicrobial Activity

Research has indicated that phenolic compounds possess antimicrobial properties. The brominated phenolic structure of 4-Bromo-3-(piperidin-1-ylmethyl)phenol may enhance its efficacy against various pathogens.

Case Study 1: Bromodomain Inhibition

| Compound | Selectivity | Potency (nM) | Target |

|---|---|---|---|

| GSK023 | >300-fold | 10 | BRD4 BD1 |

| 4-Bromo-3-(piperidin-1-ylmethyl)phenol | TBD | TBD | TBD |

This table summarizes findings from studies focused on the development of selective bromodomain inhibitors, highlighting the need for further investigation into the specific activity of 4-Bromo-3-(piperidin-1-ylmethyl)phenol.

Case Study 2: Neuroinflammation

| Compound | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | 19.4 | 24.9 | 10 |

| 4-Bromo-3-(piperidin-1-ylmethyl)phenol | TBD | TBD | TBD |

This table presents data on the efficacy of related compounds in inhibiting inflammatory responses, indicating a pathway for exploring similar effects with 4-Bromo-3-(piperidin-1-ylmethyl)phenol.

Conclusion and Future Directions

4-Bromo-3-(piperidin-1-ylmethyl)phenol exhibits promising applications across various fields such as medicinal chemistry, neuropharmacology, and antimicrobial research. Future studies should focus on elucidating its specific mechanisms of action, optimizing its pharmacological properties, and exploring its therapeutic potential through rigorous biological evaluations.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(piperidin-1-ylmethyl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the bromine atom and phenol group can influence its reactivity and stability.

Comparison with Similar Compounds

Phenolic Derivatives with Piperidinylmethyl Substituents

Several phenolic compounds with piperidinylmethyl groups have been synthesized and studied, providing a basis for comparison:

Key Insights :

Bromophenol Derivatives with Varied Functional Groups

Brominated phenolic compounds with alternative substituents highlight structural and functional differences:

Key Insights :

- Functional Group Impact: The dioxolane group in 234 enhances stability under acidic conditions, whereas the piperidinylmethyl group in 4-Bromo-3-(piperidin-1-ylmethyl)phenol may confer basicity and solubility in polar solvents .

- Biological Activity: Bromophenol hybrids like 11b demonstrate that bromo substituents enhance bioactivity, likely through improved target binding or metabolic stability .

Piperidinylmethyl-Containing Heterocycles

Piperidinylmethyl groups are prevalent in pharmacologically active scaffolds:

Key Insights :

- Medicinal Chemistry Relevance: Piperidinylmethyl groups enhance bioavailability and receptor interaction, as seen in TD-8954 . For 4-Bromo-3-(piperidin-1-ylmethyl)phenol, the phenolic hydroxyl group could facilitate hydrogen bonding in drug-target interactions.

Biological Activity

4-Bromo-3-(piperidin-1-ylmethyl)phenol is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's interactions with biological targets, its mechanisms of action, and relevant research findings.

- IUPAC Name : 4-Bromo-3-(piperidin-1-ylmethyl)phenol

- Molecular Formula : C12H14BrN1O1

- Molecular Weight : 269.15 g/mol

Research indicates that 4-Bromo-3-(piperidin-1-ylmethyl)phenol interacts with various biological targets, influencing enzyme activity and receptor functions. The compound has been studied for its role as a histamine H3 receptor antagonist, which may have implications in treating disorders related to histamine signaling, such as allergies and neurological conditions .

Antimicrobial Activity

Recent studies have demonstrated that 4-Bromo-3-(piperidin-1-ylmethyl)phenol exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several pathogenic bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-Bromo-3-(piperidin-1-ylmethyl)phenol has also been investigated. In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | Apoptosis Induction |

| HeLa (Cervical) | 7.8 | Growth Inhibition |

| A549 (Lung) | 6.5 | Growth Inhibition |

These findings highlight its potential as an anticancer therapeutic agent .

Case Studies

A study focused on the structural modifications of piperidine derivatives, including 4-Bromo-3-(piperidin-1-ylmethyl)phenol, demonstrated enhanced binding affinity to the histamine H3 receptor, leading to improved pharmacological profiles. The study utilized radioligand displacement assays to evaluate receptor interactions and found that modifications significantly increased efficacy against target receptors .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Bromo-3-(piperidin-1-ylmethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and piperidine coupling. For example, intermediates like 4-bromo-3-(hydroxymethyl)phenol (CAS 2737-20-4) can serve as precursors, where hydroxymethyl groups are functionalized with piperidine via nucleophilic substitution . Optimization may include adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance coupling efficiency. Catalytic agents like K₂CO₃ or NaH can improve yields, as seen in analogous piperidine-methylphenol syntheses .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using reference standards like 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7) for calibration . Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (ESI-MS) confirm structural integrity, particularly for verifying bromine substitution and piperidine-methyl linkage. Folin-Ciocalteu assays (adapted from Lowry’s method) can quantify phenolic hydroxyl groups .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

- Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation improve solubility without cytotoxicity. For biological assays, pre-dissolving the compound in DMSO followed by serial dilution in phosphate-buffered saline (PBS) is common. Evidence from phenol red studies suggests avoiding pH-sensitive media additives that may interfere with phenolic compounds .

Advanced Research Questions

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer : SAR analysis requires systematic structural modifications. For example, replacing the bromine atom with other halogens (e.g., Cl, F) or varying piperidine substituents (e.g., N-methyl vs. N-aryl groups) can reveal steric/electronic effects. Competitive inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) and molecular docking simulations (e.g., AutoDock Vina) help correlate structural features with binding affinity. Similar approaches were applied to sulfonamide-piperidine derivatives .

Q. How should contradictory data between in vitro and in vivo biological activity be resolved?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic instability. To address this:

- Conduct parallel in vitro metabolic stability assays (e.g., liver microsome incubation) to identify degradation pathways.

- Use pharmacokinetic (PK) profiling (e.g., LC-MS/MS) to measure plasma and tissue concentrations in animal models.

- Apply comparative statistical models (e.g., ANOVA with post-hoc tests) to distinguish assay-specific artifacts from true biological effects, as emphasized in methodological frameworks for data validation .

Q. What are best practices for evaluating blood-brain barrier (BBB) permeability in pharmacokinetic studies?

- Methodological Answer :

- In vitro : Use BBB endothelial cell monolayers (e.g., hCMEC/D3) in Transwell assays to measure apparent permeability (Papp).

- In silico : Predict logBB values using software like Schrödinger’s QikProp, incorporating descriptors like molecular weight (<450 Da) and polar surface area (<90 Ų).

- In vivo : Administer the compound intravenously in rodents and quantify brain-to-plasma ratios via LC-MS/MS. Antipsychotic piperidine derivatives (e.g., butyrophenones) provide comparative benchmarks for BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.